2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one, also known as MPEP, is a compound that belongs to the family of chromenone derivatives. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders.
Scientific Research Applications
Anticancer Activity
A series of novel chromen derivatives, including those structurally related to "2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one," were designed, synthesized, and screened for their anti-breast cancer activity against estrogen receptor-positive and negative human breast cancer cell lines. Notably, compounds within this series showed potent cytotoxicity, with certain derivatives demonstrating significant in vivo anti-cancer activity, suggesting their potential as a promising starting point for the development of anti-breast cancer drugs (Dube et al., 2019).
Synthesis and Molecular Modeling
Research on chromen-2-one derivatives, including efforts to synthesize aromatic carbamates with chromen-2-one fragments, has been documented. These efforts aim to explore the structural and functional capabilities of these compounds, potentially leading to new insights into their biological activities and applications (Velikorodov et al., 2014).
Crystal Structure Analysis
The crystal structure of a genistein-derived compound closely related to the query molecule was characterized, revealing its crystallization in the orthorhombic system. Such studies are crucial for understanding the molecular geometry and potential interaction sites of these compounds, which can inform their biological activity and drug design applications (Zhang et al., 2008).
Estrogen Receptor Binding Affinity and Docking
Compounds structurally similar to "this compound" have been evaluated for their estrogen receptor binding affinity, with molecular docking studies conducted to predict their binding orientations. These studies are integral to developing compounds with targeted anti-proliferative activities against specific cancer cell lines (Parveen et al., 2017).
Antimicrobial Activity
Research into novel chromen-2-one derivatives has also encompassed their antimicrobial potential, with synthesized compounds showing significant antibacterial and antifungal activity. These findings underscore the versatile nature of chromen derivatives in medicinal chemistry, beyond their anticancer potential (Mandala et al., 2013).
Mechanism of Action
Target of Action
The primary target of the compound 2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one is the Apelin receptor (APJ) . APJ is a G protein-coupled receptor (GPCR) that mediates physiological responses to multiple homeostatic perturbations, including cardiovascular control, water balance, hypothalamic-pituitary-adrenal (HPA) axis regulation, and metabolic homeostasis .
Mode of Action
The compound acts as an agonist of the Apelin receptor . It binds to the receptor and activates it, triggering a series of intracellular events. The protein structure of APJ is typical of a GPCR, containing seven hydrophobic transmembrane domains, with consensus sites for phosphorylation by protein kinase A (PKA), palmitoylation, and glycosylation .
Biochemical Pathways
The activation of the Apelin receptor by the compound can lead to various signaling pathways, resulting in different patterns of activation and desensitization that may be tissue- and cell type-specific
Result of Action
The activation of the Apelin receptor by the compound can lead to a variety of physiological responses. For example, in anaesthetized intact rats, the overall effect of peripherally administered apelin is the reduction of mean arterial blood pressure (MABP) . This hypotensive action is blocked by the NOS inhibitor No-Nitro-L-arginine methyl ester, indicating a nitric oxide-mediated pathway .
Properties
IUPAC Name |
2-methyl-3-phenyl-7-(2-piperidin-1-ylethoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-17-22(18-8-4-2-5-9-18)23(25)20-11-10-19(16-21(20)27-17)26-15-14-24-12-6-3-7-13-24/h2,4-5,8-11,16H,3,6-7,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYWDNGEULSBAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.